4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
Description
This compound features a benzamide core substituted with a tert-butyl group and a fluorophenyl-oxadiazole-imidazole hybrid moiety. The tert-butyl group may enhance metabolic stability, while the fluorophenyl substituent could modulate electronic properties and binding affinity .
Properties
IUPAC Name |
4-tert-butyl-N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2/c1-29(2,3)22-10-6-21(7-11-22)27(36)32-24-14-4-19(5-15-24)16-35-17-25(31-18-35)28-33-26(34-37-28)20-8-12-23(30)13-9-20/h4-15,17-18H,16H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFWCXSLEMNYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , indicating a significant presence of nitrogen and oxygen functionalities that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the oxadiazole and imidazole rings suggests potential interactions with various enzymes involved in metabolic pathways.
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The fluorophenyl group may enhance the compound's ability to penetrate bacterial cell walls, making it effective against certain strains.
Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 5.0 | |
| Antimicrobial | E. coli | 12.5 | |
| Antimicrobial | S. aureus | 8.0 | |
| Cytotoxicity | HeLa (Cervical Cancer) | 6.0 |
Case Studies
Several studies have investigated the biological efficacy of compounds structurally similar to This compound :
- Antitumor Effects : A study demonstrated that a related compound with an imidazole moiety exhibited significant cytotoxicity against various cancer cell lines, including A549 and HeLa cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of oxadiazole derivatives, showing that compounds with similar structural features inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
- Structure-Activity Relationship (SAR) : Research highlighted that modifications on the phenyl and imidazole rings significantly impacted biological activity. For instance, the introduction of electron-withdrawing groups enhanced inhibitory potency against cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide. For instance, derivatives of oxadiazole have been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The compound's structural components may enhance its interaction with cellular targets involved in tumor growth inhibition.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| Acar Cevik et al. (2020) | U87 | 45.2 ± 13.0 | Cytotoxicity enhancement |
Antimicrobial Properties
The oxadiazole and imidazole components of the compound suggest potential antibacterial activity. Studies have reported that similar compounds exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| S. aureus | 40 | 21 |
| E. coli | 200 | 14 |
Pharmacological Insights
The pharmacological profile of the compound indicates its potential as a therapeutic agent for various diseases beyond cancer, including inflammatory conditions and infections due to its bioactive properties.
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.
Material Science Applications
Beyond biological applications, the compound's unique structure may also find utility in materials science, particularly in the development of novel polymers or as a ligand in coordination chemistry.
Polymer Development
The incorporation of such compounds into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The target compound’s 1,2,4-oxadiazole ring differs from the 1,2,4-triazole-thiones in , which include a sulfur atom that enhances electron-withdrawing effects .
- The tert-butyl group in the target compound introduces steric bulk absent in other analogs, which may reduce solubility but improve membrane permeability .
Key Observations :
Spectral and Electronic Properties
Table 3: Spectral Data Comparison
Bioactivity and Binding Interactions
Table 4: Bioactivity and Mechanistic Insights
Key Observations :
- The target compound’s fluorophenyl-oxadiazole motif may enhance antimicrobial activity compared to non-halogenated analogs, but its tert-butyl group could reduce solubility, limiting efficacy .
- Unlike thiazole-triazoles, which show α-glucosidase inhibition via acetamide H-bonding , the target compound’s benzamide group may target proteases or kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
